Eupalinolide K

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H26O6 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

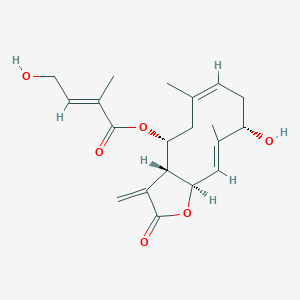

[(3aR,4R,6Z,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H26O6/c1-11-5-6-15(22)13(3)10-17-18(14(4)20(24)26-17)16(9-11)25-19(23)12(2)7-8-21/h5,7,10,15-18,21-22H,4,6,8-9H2,1-3H3/b11-5-,12-7+,13-10+/t15-,16+,17+,18+/m0/s1 |

InChI Key |

APOGLVUGPAVNAP-MHKQUMDASA-N |

Isomeric SMILES |

C/C/1=C/C[C@@H](/C(=C/[C@@H]2[C@@H]([C@@H](C1)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2)/C)O |

Canonical SMILES |

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Eupalinolide K from Eupatorium lindleyanum: A Technical Guide

Abstract

Eupalinolide K, a sesquiterpene lactone isolated from the traditional medicinal herb Eupatorium lindleyanum, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting a composite experimental protocol based on established methodologies for the separation of analogous compounds from E. lindleyanum. Detailed spectroscopic data for the structural elucidation of this compound are presented in tabular format. Furthermore, this document visualizes the isolation workflow and a relevant biological signaling pathway to provide a deeper understanding of its extraction and potential mechanism of action for researchers and drug development professionals.

Introduction

Eupatorium lindleyanum DC., a perennial herbaceous plant belonging to the Asteraceae family, has a long history of use in traditional medicine, particularly in East Asia, for the treatment of various ailments, including cough, chronic bronchitis, and other inflammatory conditions.[1][2] Phytochemical investigations of this plant have revealed a rich diversity of bioactive secondary metabolites, including flavonoids, diterpenoids, and notably, sesquiterpene lactones.[3][4] This latter class of compounds is of significant interest due to their wide range of biological activities, such as anti-inflammatory and cytotoxic effects.[5]

Isolation of this compound: A Representative Experimental Protocol

The following protocol is a composite methodology derived from established procedures for the isolation of sesquiterpene lactones from Eupatorium lindleyanum.

Plant Material Collection and Preparation

The aerial parts of Eupatorium lindleyanum are collected, washed, air-dried, and pulverized into a coarse powder.

Extraction

The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude ethanol extract.

Fractionation

The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The sesquiterpene lactones, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.

Chromatographic Purification

The enriched fraction (e.g., ethyl acetate or n-butanol fraction) is subjected to multiple rounds of column chromatography for the isolation of pure this compound.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform-methanol or hexane-ethyl acetate to yield several sub-fractions.

-

Sephadex LH-20 Column Chromatography: Sub-fractions showing the presence of sesquiterpene lactones (as determined by thin-layer chromatography) are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is achieved by semi-preparative or preparative RP-HPLC on a C18 column with a methanol-water or acetonitrile-water gradient to yield pure this compound.

Structural Elucidation of this compound

The structure of the isolated this compound is elucidated through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR spectroscopic data for this compound, acquired in deuterated chloroform (CDCl₃).[6]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 130.2 | 5.25 (d, 10.0) |

| 2 | 135.8 | 5.01 (t, 10.0) |

| 3 | 43.1 | 2.45 (m) |

| 4 | 148.9 | - |

| 5 | 51.2 | 2.85 (m) |

| 6 | 84.1 | 4.85 (d, 9.5) |

| 7 | 53.2 | 2.65 (m) |

| 8 | 78.9 | 5.15 (dd, 9.5, 4.5) |

| 9 | 40.1 | 2.15 (m), 1.95 (m) |

| 10 | 139.8 | - |

| 11 | 138.2 | - |

| 12 | 170.1 | - |

| 13 | 121.5 | 6.25 (s), 5.65 (s) |

| 14 | 16.2 | 1.85 (s) |

| 15 | 20.5 | 1.65 (s) |

| 1' | 167.2 | - |

| 2' | 128.1 | - |

| 3' | 138.5 | 6.95 (q, 7.0) |

| 4' | 14.5 | 1.90 (d, 7.0) |

| 5' | 12.1 | 1.80 (s) |

Biological Activity and Potential Signaling Pathways

This compound, along with other sesquiterpene lactones from E. lindleyanum, has been reported to exhibit anti-inflammatory properties.[7] Studies on related eupalinolides suggest that a potential mechanism for this anti-inflammatory activity involves the inhibition of pro-inflammatory signaling pathways. For instance, some eupalinolides have been shown to suppress the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suppression is often linked to the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Conclusion

This compound represents one of the many promising bioactive compounds isolated from Eupatorium lindleyanum. This guide provides a foundational understanding of its isolation and structural characterization, aimed at facilitating further research and development. The presented composite experimental protocol offers a practical starting point for the targeted isolation of this compound and similar sesquiterpene lactones. The elucidation of its precise mechanism of action and the full extent of its therapeutic potential warrant continued investigation.

References

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of sesquiterpene lactones in Eupatorium lindleyanum by HPLC-PDA-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. This compound | Benchchem [benchchem.com]

- 7. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinolide K: A Technical Guide on its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural source of this compound, its biosynthetic pathway, and detailed experimental protocols relevant to its study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source

This compound is a natural product isolated from the plant Eupatorium lindleyanum. This herbaceous perennial, belonging to the Asteraceae family, is native to East Asia and has a history of use in traditional medicine. Various parts of the plant, including the aerial parts, have been found to contain a rich diversity of secondary metabolites, including a variety of eupalinolides. Network pharmacology and molecular docking analyses have identified this compound as a potential bioactive constituent of Eupatorium lindleyanum.[1]

Biosynthesis Pathway

The biosynthesis of this compound, as a germacrane sesquiterpene lactone, follows the general pathway established for this class of compounds, originating from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Early Stages: Formation of Farnesyl Pyrophosphate (FPP)

The biosynthesis commences with the condensation of IPP and DMAPP, which are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. These precursors are sequentially assembled to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP), a C15 isoprenoid that serves as the immediate precursor for all sesquiterpenoids.

Cyclization of FPP to Germacrene A

The first committed step in the biosynthesis of most germacrane sesquiterpene lactones is the cyclization of FPP to (+)-germacrene A. This reaction is catalyzed by the enzyme germacrene A synthase (GAS) .

Oxidative Modifications and Lactonization

Following the formation of the germacrene A skeleton, a series of oxidative modifications occur, catalyzed primarily by cytochrome P450 monooxygenases (CYP71 family) and other oxidoreductases. These modifications are crucial for the formation of the characteristic lactone ring and the introduction of various functional groups that contribute to the structural diversity and biological activity of sesquiterpene lactones.

While the precise enzymatic steps leading to this compound have not been fully elucidated, the biosynthesis of the related compound eupatolide provides valuable insights. The formation of eupatolide involves the hydroxylation of germacrene A acid (GAA) at the C8 position by a specific GAA 8β-hydroxylase (CYP71BL1) , followed by lactonization to form the 6,7-trans lactone ring, a reaction catalyzed by eupatolide synthase (CYP71DD6) .[2] It is highly probable that the biosynthesis of this compound involves a similar cascade of specific hydroxylations and other modifications on a germacrane precursor.

Below is a diagram illustrating the general biosynthetic pathway leading to germacrane sesquiterpene lactones, with the proposed steps for this compound biosynthesis.

Caption: General biosynthetic pathway of germacrane sesquiterpene lactones.

Experimental Protocols

Isolation of this compound from Eupatorium lindleyanum

1. Extraction:

-

Air-dried and powdered aerial parts of Eupatorium lindleyanum are extracted exhaustively with a suitable organic solvent, such as 95% ethanol or methanol, at room temperature.

-

The solvent is then removed under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, chloroform, and ethyl acetate.

-

The fractions are concentrated, and the ethyl acetate fraction, which typically contains the sesquiterpene lactones, is selected for further purification.

3. Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, such as a mixture of petroleum ether and ethyl acetate or chloroform and methanol, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Below is a workflow diagram for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Structure Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and double bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the carbon skeleton and the connectivity of protons and carbons, ultimately leading to the complete structural elucidation.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the yield of this compound from Eupatorium lindleyanum or the kinetic parameters of the enzymes involved in its biosynthesis. A study on different parts of Eupatorium lindleyanum showed that sesquiterpene lactones, in general, are found in particularly high levels in the flowers.[3] Further research is required to quantify the concentration of this compound in various plant tissues and to characterize the enzymatic reactions in its biosynthetic pathway.

Conclusion

This compound, a sesquiterpene lactone from Eupatorium lindleyanum, holds potential for further investigation due to the known biological activities of this class of compounds. This technical guide has summarized the current knowledge of its natural source and biosynthetic pathway and has provided a general framework for its isolation and characterization. Further research is needed to fully elucidate the specific enzymatic steps in its biosynthesis and to quantify its presence in the source plant, which will be crucial for any future development and application of this natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Biological Insights into Eupalinolide K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Eupalinolide K, a sesquiterpene lactone isolated from Eupatorium lindleyanum. The guide details its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics. Furthermore, it outlines the experimental protocols for data acquisition and explores the compound's biological activities through a signaling pathway diagram.

Spectroscopic Data of this compound

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key ¹H and ¹³C NMR, MS, and IR data.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 5.12 | d | 10.0 |

| 2α | 2.15 | m | |

| 2β | 1.98 | m | |

| 3α | 2.30 | m | |

| 3β | 2.10 | m | |

| 5 | 3.05 | dd | 10.0, 8.5 |

| 6 | 4.85 | t | 8.5 |

| 7 | 2.80 | m | |

| 9α | 2.55 | m | |

| 9β | 2.25 | m | |

| 13a | 6.20 | d | 3.5 |

| 13b | 5.65 | d | 3.5 |

| 14 | 4.95 | s | |

| 15 | 1.85 | s | |

| OAc | 2.05 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 134.5 |

| 2 | 25.8 |

| 3 | 35.2 |

| 4 | 148.2 |

| 5 | 50.1 |

| 6 | 82.3 |

| 7 | 52.5 |

| 8 | 78.9 |

| 9 | 40.1 |

| 10 | 139.8 |

| 11 | 138.5 |

| 12 | 170.2 |

| 13 | 121.5 |

| 14 | 112.3 |

| 15 | 18.9 |

| OAc | 170.5, 21.1 |

Mass Spectrometry (MS) and Infrared (IR) Data

Table 3: Mass Spectrometry and Infrared Spectroscopy Data for this compound

| Technique | Data |

| HR-ESI-MS | m/z 427.1625 [M+Na]⁺ (Calcd. for C₂₂H₂₈O₇Na, 427.1627) |

| IR (KBr) νₘₐₓ cm⁻¹ | 3450, 1765, 1735, 1660, 1240 |

Experimental Protocols

The spectroscopic data presented above were acquired using the following methodologies:

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker DRX-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C, respectively. The solvent used was deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. Coupling constants (J) are given in Hertz (Hz). Standard pulse sequences were used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the complete assignments of protons and carbons.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker APEX II FT-ICR mass spectrometer. The sample was dissolved in methanol and introduced into the ESI source. The data were acquired in positive ion mode.

Infrared Spectroscopy

The infrared (IR) spectrum was obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The sample was prepared as a KBr pellet, and the spectrum was recorded in the frequency range of 4000-400 cm⁻¹.

Biological Activity and Signaling Pathway

This compound, along with other sesquiterpene lactones isolated from Eupatorium lindleyanum, has demonstrated significant biological activities, particularly anti-inflammatory and cytotoxic effects. The anti-inflammatory activity is often associated with the inhibition of pro-inflammatory cytokines. The following diagram illustrates a simplified workflow for the isolation and bioactivity screening of this compound.

physical and chemical properties of Eupalinolide K

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of Eupalinolide K, a sesquiterpene lactone isolated from Eupatorium lindleyanum. The information is intended for researchers, scientists, and drug development professionals interested in its potential as a STAT3 inhibitor and anti-cancer agent.

Physicochemical Properties

Table 1: Physical and Chemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆O₆ | [1][4][5] |

| Molecular Weight | 362.42 g/mol | [1][2][4] |

| Appearance | Solid, Powder | [1][4][6] |

| Color | Off-white to light yellow | [1] |

| Purity (HPLC) | ≥98% | [5][7] |

| Boiling Point | 574.4 ± 50.0 °C at 760 mmHg | [6][8] |

| Density | 1.2 ± 0.1 g/cm³ | [6][8] |

| Flash Point | 201.5 ± 23.6 °C | [6][8] |

| Refractive Index | 1.557 | [6][8] |

| CAS Number | 108657-10-9 | [1][2][4] |

| Canonical SMILES | O=C(/C(C)=C/CO)O--INVALID-LINK--/C(C)=C\1">C@H--INVALID-LINK--([H])[C@]1([H])OC2=O | [1][2] |

| InChIKey | APOGLVUGPAVNAP-OPNIFLOASA-N | [6][8] |

Biological Activity and Mechanism of Action

This compound is a sesquiterpene lactone identified as a Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor.[1][3][4][9] Its structure contains α,β-unsaturated carbonyl units, which can act as Michael reaction acceptors, allowing it to potentially form covalent bonds with nucleophilic residues in target proteins like STAT3.[1][4]

Persistent activation of the STAT3 signaling pathway is a key factor in the development and progression of numerous human cancers, including triple-negative breast cancer (TNBC).[1][5] Inhibition of this pathway is therefore a promising strategy for cancer therapy. While studies often investigate eupalinolides in combination, a complex of Eupalinolide I, J, and K was found to induce apoptosis and G2/M cell cycle arrest in MDA-MB-231 breast cancer cells, which involved the inhibition of the Akt signaling pathway and activation of the p38 pathway.[4] The closely related Eupalinolide J has been shown to suppress STAT3 and p-STAT3 levels, promoting STAT3's ubiquitin-dependent degradation and thereby inhibiting cancer cell proliferation and metastasis.[1][4][8]

The inhibitory action of this compound on the STAT3 pathway disrupts the downstream transcription of genes involved in cell survival, proliferation, and metastasis.

References

- 1. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | RETRACTED: Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway [frontiersin.org]

- 3. glpbio.com [glpbio.com]

- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. doaj.org [doaj.org]

- 6. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 7. biolinkk.com [biolinkk.com]

- 8. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Eupalinolide K: A Technical Guide to Preliminary Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a compound of interest in oncological research. While comprehensive individual studies on this compound are limited, its role as a key constituent of the F1012-2 complex—a mixture of Eupalinolide I, J, and K—has provided significant insights into its potential anticancer activities. This technical guide synthesizes the available preliminary biological data, focusing on the activities attributed to the F1012-2 complex and the known molecular targets of this compound. It aims to provide researchers, scientists, and drug development professionals with a foundational understanding of its biological effects, supported by detailed experimental protocols and visual representations of associated signaling pathways.

Core Biological Activities and Quantitative Data

The primary biological activities observed for the F1012-2 complex, and by extension its components including this compound, are centered on its anticancer properties. The complex has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, cell cycle arrest, and DNA damage.[1] this compound is specifically identified as a STAT3 inhibitor.[2]

Table 1: Summary of Biological Activities of the F1012-2 Complex (Eupalinolide I, J, and K)

| Biological Activity | Cell Line | Observed Effects | Reference |

| Inhibition of Proliferation | MDA-MB-231 (Triple-Negative Breast Cancer) | Induces cell apoptosis and cell cycle arrest at the G2/M phase. | [1] |

| DNA Damage | Triple-Negative Breast Cancer Cells | Induces significant DNA strand breaks and γ-H2AX activation. | [3] |

| Inhibition of Metastasis | Triple-Negative Breast Cancer Cells | Effectively inhibits cell migration and invasion. | [3] |

Key Signaling Pathways

The anticancer effects of the F1012-2 complex are associated with the modulation of several critical signaling pathways. The induction of DNA damage by the complex in triple-negative breast cancer cells is linked to the accumulation of reactive oxygen species (ROS), which in turn triggers the MAPK signaling pathway.[3] Furthermore, the complex has been found to regulate the p53/NF-κB signaling pathways in human breast cancer.[4] As an individual agent, this compound is known to inhibit STAT3.[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological screening of compounds like this compound, based on standard practices reported in the study of Eupalinolides.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound or F1012-2 complex) and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Dissolve the formazan crystals in DMSO.

-

Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.

Transwell Migration and Invasion Assay

This assay evaluates the effect of a compound on cancer cell migration and invasion.

Protocol:

-

Chamber Preparation: Use a 6.5 mm pore size chamber. For the invasion assay, coat the upper surface of the polycarbonate permeable filters with 1 µg of Matrigel.

-

Cell Seeding: Place cancer cells on the top surface of the upper chamber.

-

Incubation: Incubate the chambers at 37°C in a humidified atmosphere of 5% CO₂ for 12–24 hours.

-

Fixation and Staining: Following incubation, fix the cells that have migrated or invaded to the lower side of the filter with methanol and stain with crystal violet.

-

Quantification: Count the stained cells under a microscope.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the impact of the compound on their expression levels.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

Electrophoresis: Separate the protein lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, MMP-2, MMP-9, Akt, p38) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The preliminary biological screening data, primarily derived from studies on the F1012-2 complex, suggest that this compound is a promising candidate for further investigation as an anticancer agent. Its inhibitory effect on STAT3, coupled with the broader activities of the F1012-2 complex in inducing apoptosis, cell cycle arrest, and DNA damage, underscores its therapeutic potential. The provided experimental protocols offer a robust framework for researchers to build upon in their exploration of this compound's mechanisms of action and to quantify its specific contributions to the observed biological effects. Future studies should focus on isolating this compound and conducting a comprehensive panel of in vitro and in vivo assays to delineate its individual pharmacological profile.

References

- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. View of Eupatorium lindleyanum DC. sesquiterpene fraction F1012-2 regulates p53/NF-κB signaling pathways in human breast cancer [serbiosoc.org.rs]

Eupalinolide K and Congeners from Eupatorium lindleyanum: A Technical Guide on Their Potential as STAT3 Inhibitors

A Note on the Current State of Research: While the topic of interest is Eupalinolide K, the body of scientific literature to date has primarily focused on a closely related compound, Eupalinolide J , as a potent inhibitor of the STAT3 signaling pathway. This compound has been identified as a constituent of Eupatorium lindleyanum alongside Eupalinolide J, but detailed mechanistic studies and quantitative data on its specific interaction with STAT3 are not yet available in published research.[1] A complex of Eupalinolide I, J, and K, designated F1012-2, has been shown to induce apoptosis and cell cycle arrest in cancer cells.[2][3] This guide will therefore focus on the comprehensive data available for Eupalinolide J as a representative and well-studied member of this class of sesquiterpene lactones, providing a foundational understanding of their potential as STAT3 inhibitors for researchers and drug development professionals. It is important to note that one of the key papers on Eupalinolide J has been retracted, and this should be taken into consideration when evaluating the presented data.[4]

Introduction to STAT3 as a Therapeutic Target

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[5] Constitutive activation of STAT3 is a hallmark of many human cancers and is often associated with poor prognosis and resistance to therapy.[6] The canonical activation of STAT3 involves phosphorylation of a critical tyrosine residue (Tyr705), leading to dimerization, nuclear translocation, and subsequent transactivation of target genes.[5] This central role in malignancy makes STAT3 an attractive target for cancer drug development.[5]

Eupalinolide J: A Novel STAT3 Inhibitor

Eupalinolide J is a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum.[7] It has been identified as an inhibitor of STAT3 signaling, primarily in the context of triple-negative breast cancer (TNBC).[7][8][9] The proposed mechanism of action involves the degradation of STAT3 protein, thereby inhibiting its downstream effects.[7][9]

Mechanism of Action

Eupalinolide J is believed to exert its anti-cancer effects by targeting the STAT3 signaling pathway.[7] Studies have shown that Eupalinolide J can significantly reduce the levels of both total STAT3 and its phosphorylated form (p-STAT3).[7][9] Further investigation has suggested that Eupalinolide J promotes the ubiquitin-dependent degradation of STAT3.[2][10] This leads to the downregulation of STAT3 target genes, such as the matrix metalloproteinases MMP-2 and MMP-9, which are involved in cancer cell metastasis.[2][10] Molecular docking studies suggest that Eupalinolide J may bind to the DNA-binding domain of STAT3.[2]

Caption: Proposed mechanism of Eupalinolide J-mediated STAT3 inhibition.

Quantitative Data

The inhibitory effects of Eupalinolide J have been quantified in various cancer cell lines, primarily focusing on its impact on cell viability.

| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | IC50 | 3.74 ± 0.58 | [7][8] |

| MDA-MB-468 | Triple-Negative Breast Cancer | MTT | IC50 | 4.30 ± 0.39 | [7][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the study of Eupalinolide J.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 4 hours.[7]

-

Treatment: Cells are treated with varying concentrations of Eupalinolide J or a vehicle control (DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).[7][11]

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals.[7]

-

Solubilization: The formazan crystals are dissolved in DMSO.[7]

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 550 nm).[2]

Caption: Workflow for the MTT cell viability assay.

Western Blotting

Western blotting is used to detect specific proteins in a sample.

-

Cell Lysis: Cells treated with Eupalinolide J or a control are lysed in RIPA buffer containing protease and phosphatase inhibitors.[7]

-

Protein Quantification: The total protein concentration is determined using a BCA assay.[3]

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.[3]

-

Transfer: The separated proteins are transferred to a PVDF membrane.[7]

-

Blocking: The membrane is blocked with a solution like 5% skim milk to prevent non-specific antibody binding.[3]

-

Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., STAT3, p-STAT3, β-actin), followed by incubation with corresponding secondary antibodies.[7]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) system.[7]

In Vivo Xenograft Model

Animal models are used to assess the anti-tumor efficacy of a compound in a living organism.

-

Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are injected into immunodeficient mice (e.g., BALB/c nude mice) to establish tumors.[7]

-

Treatment: Once tumors reach a certain volume, the mice are treated with Eupalinolide J or a vehicle control, typically via intraperitoneal injection.

-

Tumor Monitoring: Tumor growth is monitored regularly by measuring tumor volume and weight.[12]

-

Endpoint Analysis: At the end of the study, tumors and major organs may be harvested for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers.[12]

Future Directions and Conclusion

The research on Eupalinolide J provides a strong rationale for the further investigation of Eupalinolides, including this compound, as potential STAT3 inhibitors. Future studies should aim to:

-

Elucidate the specific inhibitory activity and mechanism of action of this compound on the STAT3 pathway.

-

Conduct head-to-head comparisons of the potency and efficacy of different Eupalinolide analogues.

-

Perform detailed pharmacokinetic and pharmacodynamic studies to assess the drug-like properties of these compounds.

References

- 1. Item - Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | RETRACTED: Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway [frontiersin.org]

- 5. lumen.luc.edu [lumen.luc.edu]

- 6. Identification of novel regulators of STAT3 activity | PLOS One [journals.plos.org]

- 7. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. doaj.org [doaj.org]

- 9. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

Identifying the Molecular Target of Eupalinolide K: A Technical Guide

Introduction

Eupalinolide K is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. While the precise molecular target of this compound has not been definitively identified in published literature, research on a complex containing this compound, as well as studies on structurally similar eupalinolides, provides significant insights into its potential mechanisms of action. This guide synthesizes the current understanding of the molecular pathways affected by eupalinolides, with a focus on the evidence related to this compound.

The most direct evidence for this compound's activity comes from studies on a complex designated F1012-2, which is composed of Eupalinolide I, Eupalinolide J, and this compound.[1] Research on this complex has demonstrated its effects on key signaling pathways involved in cancer cell proliferation and survival. Additionally, investigations into Eupalinolide J have suggested a direct interaction with the STAT3 transcription factor. This guide will explore these findings to build a comprehensive picture of the probable molecular targets and mechanisms of action for this compound.

Putative Molecular Targets and Affected Signaling Pathways

The F1012-2 Complex (Eupalinolide I, J, and K) and the Akt/p38 Signaling Pathway

A study investigating the effects of the F1012-2 complex, containing this compound, found that it inhibits the proliferation of triple-negative breast cancer (TNBC) cells, specifically MDA-MB-231 cells.[1] The mechanism of action was linked to the modulation of the Akt and p38 MAPK signaling pathways.[1] The study observed a significant inhibition of Akt phosphorylation and an activation of p38 phosphorylation in cells treated with the F1012-2 complex.[1]

The Akt and p38 MAPK pathways are critical regulators of cell fate, including proliferation, survival, and apoptosis. The inhibition of the pro-survival Akt pathway and the activation of the stress-activated p38 pathway by the Eupalinolide I, J, and K complex are consistent with the observed anti-proliferative and pro-apoptotic effects in cancer cells.[1]

STAT3 Signaling as a Potential Target

Research on Eupalinolide J, a close structural analog to this compound and a component of the F1012-2 complex, has pointed to the Signal Transducer and Activator of Transcription 3 (STAT3) as a direct molecular target.[2][3] One study suggested that Eupalinolide J binds to the DNA binding domain of STAT3, promoting its ubiquitin-dependent degradation and thereby inhibiting the transcription of downstream target genes involved in metastasis, such as MMP-2 and MMP-9.[3] It is important to note that a related key publication on Eupalinolide J targeting STAT3 has been retracted, and thus these findings should be interpreted with caution.[4]

STAT3 is a transcription factor that is constitutively activated in many cancers and plays a pivotal role in tumor cell proliferation, survival, and metastasis.[5] The inhibition of STAT3 signaling is a validated strategy in oncology drug development. Given the structural similarity and the co-occurrence of Eupalinolide J and K in the F1012-2 complex, it is plausible that this compound may also exert its biological effects through the modulation of the STAT3 pathway.

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of eupalinolides from the cited literature.

Table 1: Cytotoxicity of Eupalinolide J in Triple-Negative Breast Cancer Cells

| Cell Line | IC50 (µM) at 72h | Reference |

| MDA-MB-231 | 3.74 ± 0.58 | [4][6] |

| MDA-MB-468 | 4.30 ± 0.39 | [4][6] |

Table 2: Effect of F1012-2 (Eupalinolide I, J, K complex) on MDA-MB-231 Cell Viability

| Concentration | Effect | Reference |

| Not specified | Significantly inhibits cell proliferation | [1][7][8] |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.[9]

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the test compound (e.g., this compound or F1012-2 complex) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[9]

-

Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration.

Western Blot Analysis for Signaling Proteins (Akt, p38, STAT3)

This protocol is used to detect the expression and phosphorylation status of key signaling proteins.

-

Cell Lysis: Treat cells with the test compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p38, anti-p38, anti-phospho-STAT3, anti-STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

Co-Immunoprecipitation for Ubiquitination Assay

This protocol is used to determine if a target protein (e.g., STAT3) is ubiquitinated.[10]

-

Cell Transfection and Treatment: Co-transfect cells with plasmids encoding His-tagged ubiquitin and the protein of interest. Treat the cells with the test compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[11]

-

Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the protein of interest (e.g., anti-STAT3) or against the tag (e.g., anti-His) overnight at 4°C.[10]

-

Bead Incubation: Add Protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[10]

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against ubiquitin to detect the ubiquitinated forms of the target protein.

Visualizations

Caption: Putative mechanism of the Eupalinolide I, J, K complex on the Akt and p38 MAPK pathways.

Caption: Potential mechanism of Eupalinolide J (related to K) on the STAT3 signaling pathway.

Caption: General experimental workflow for identifying and characterizing molecular targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. doaj.org [doaj.org]

- 7. researchgate.net [researchgate.net]

- 8. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 10. Co-Immunoprecipitation Detection of Protein Ubiquitination | MtoZ Biolabs [mtoz-biolabs.com]

- 11. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Studies of Eupalinolides: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches for in vitro studies specifically focused on Eupalinolide K yielded limited direct data. One study identified a complex, F1012-2, composed of Eupalinolide I, J, and K, which was shown to induce apoptosis and cell cycle arrest in MDA-MB-231 cells. However, the individual contribution of this compound to this activity was not detailed.[1]

This technical guide therefore provides a comprehensive overview of the initial in vitro studies of closely related and well-characterized eupalinolides, namely Eupalinolide A, B, J, and O, to offer insights into the potential biological activities of this class of sesquiterpene lactones. The methodologies and findings presented herein may serve as a valuable reference for initiating research on this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of various eupalinolides, highlighting their anti-proliferative and anti-inflammatory effects.

Table 1: Anti-proliferative Activity of Eupalinolides

| Compound | Cell Line | Assay | IC50 Value | Duration (h) | Key Findings |

| Eupalinolide A | A549 (NSCLC) | CCK-8 | ~20 µM | 24 | Inhibited cell proliferation and induced G2/M phase arrest.[2] |

| H1299 (NSCLC) | CCK-8 | ~20 µM | 24 | Induced apoptosis and ferroptosis.[2][3] | |

| MHCC97-L (HCC) | CCK-8 | Not specified | Not specified | Inhibited cell proliferation and migration. | |

| HCCLM3 (HCC) | CCK-8 | Not specified | Not specified | Induced autophagy via the ROS/ERK signaling pathway.[4] | |

| Eupalinolide B | SMMC-7721 (HCC) | Not specified | Not specified | Not specified | Inhibited cell proliferation and migration.[5] |

| HCCLM3 (HCC) | Not specified | Not specified | Not specified | Induced ferroptosis mediated by endoplasmic reticulum stress.[5] | |

| Pancreatic Cancer Cells | Not specified | Not specified | Not specified | Inhibited cell viability, proliferation, migration, and invasion.[6] | |

| Eupalinolide J | PC-3 (Prostate) | MTT | Not specified | Not specified | Showed marked anti-proliferative activity in a dose- and time-dependent manner.[7][8] |

| DU-145 (Prostate) | MTT | Not specified | Not specified | Induced apoptosis and cell cycle arrest at the G0/G1 phase.[7][8] | |

| U251 (Glioma) | MTT | > 5 µM | 24 | Non-toxic doses inhibited cell migration and invasion.[1] | |

| MDA-MB-231 (TNBC) | MTT | > 5 µM | 24 | Promoted STAT3 ubiquitin-dependent degradation.[1] | |

| Eupalinolide O | MDA-MB-468 (Breast) | Not specified | Not specified | Not specified | Showed significant anticancer activity.[9] |

| MDA-MB-231 (TNBC) | Not specified | 5 µM, 10 µM | Not specified | Induced apoptosis via modulating ROS generation and Akt/p38 MAPK signaling pathway.[10] | |

| MDA-MB-453 (TNBC) | Not specified | 5 µM, 10 µM | Not specified | Upregulated the expression of PARP, caspase-3, and caspase-9 mRNAs.[10] | |

| F1012-2 (I, J, K) | MDA-MB-231 (TNBC) | Not specified | Not specified | Not specified | Induced cell apoptosis and cell cycle arrest (G2/M).[1] |

NSCLC: Non-Small Cell Lung Cancer; HCC: Hepatocellular Carcinoma; TNBC: Triple-Negative Breast Cancer.

Table 2: Anti-inflammatory Activity of Eupalinolides

| Compound | Cell Line | Stimulant | Key Target | Effect |

| Eupalinolide B | RAW264.7 | Pg-LPS | UBE2D3 | Suppressed ubiquitination degradation of IκBα, leading to inactivation of the NF-κB signaling pathway.[11] |

| RA-FLS | Not specified | AMPK/mTOR/ULK-1 | Promoted apoptosis and autophagy.[12] |

Pg-LPS: Porphyromonas gingivalis lipopolysaccharide; RA-FLS: Rheumatoid Arthritis Fibroblast-Like Synoviocytes.

Experimental Protocols

This section details the methodologies for key experiments cited in the in vitro studies of eupalinolides.

Cell Viability and Proliferation Assays

-

MTT Assay (for Eupalinolide J):

-

Prostate cancer cells (PC-3 and DU-145) were seeded in 96-well plates.[7][8]

-

After adherence, cells were treated with various concentrations of Eupalinolide J for different time points.[7][8]

-

MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.

-

The formazan crystals were dissolved in DMSO.

-

The absorbance was measured at a specific wavelength (typically 490 nm or 570 nm) using a microplate reader.

-

-

CCK-8 Assay (for Eupalinolide A):

Apoptosis and Cell Cycle Analysis

-

DAPI Staining (for Eupalinolide J):

-

Prostate cancer cells were treated with Eupalinolide J.

-

Cells were fixed with 4% paraformaldehyde.

-

Fixed cells were stained with DAPI (4',6-diamidino-2-phenylindole).

-

Nuclear morphology was observed under a fluorescence microscope to identify apoptotic bodies.[8]

-

-

Flow Cytometry for Apoptosis (for Eupalinolide J and O):

-

Flow Cytometry for Cell Cycle (for Eupalinolide A and J):

Cell Migration and Invasion Assays

-

Wound-Healing Assay (for Eupalinolide A):

-

Cells were grown to confluence in 6-well plates.

-

A scratch was made through the cell monolayer with a sterile pipette tip.[2]

-

The cells were washed to remove debris and incubated with media containing Eupalinolide A.[2]

-

Images were captured at different time points (e.g., 0, 6, 24, 48 hours) to monitor the closure of the scratch.[2]

-

-

Transwell Migration and Invasion Assay (for Eupalinolide J):

-

For migration assays, cells were seeded in the upper chamber of a Transwell insert with a porous membrane.[1]

-

For invasion assays, the membrane was pre-coated with Matrigel.[1]

-

The lower chamber was filled with a medium containing a chemoattractant.

-

Cells were treated with non-toxic doses of Eupalinolide J.[1]

-

After incubation (12-24 hours), non-migrated/invaded cells on the upper surface were removed.

-

Migrated/invaded cells on the lower surface were fixed, stained with crystal violet, and counted.[1]

-

Western Blotting

-

Cells were lysed in RIPA buffer to extract total proteins.[2]

-

Protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.[2]

-

The membrane was blocked with 5% non-fat milk or BSA.[2]

-

The membrane was incubated with primary antibodies against target proteins overnight at 4°C.

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

-

The protein bands were visualized using an ECL detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

Total RNA was isolated from cells using TRIzol reagent.[1]

-

cDNA was synthesized using a reverse transcription kit.[1]

-

qPCR was performed using SYBR Green master mix and gene-specific primers.[1]

-

The relative gene expression was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by eupalinolides and a general experimental workflow for their in vitro evaluation.

Caption: Eupalinolide A induces autophagy via the ROS/ERK pathway.

References

- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]

- 9. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Eupalinolide B inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eupalinolide B alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Eupalinolide K Synthesis and Derivatization

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are compiled based on available scientific literature. Direct protocols for the total synthesis and derivatization of Eupalinolide K are not extensively available. Therefore, the methodologies presented herein are based on the synthesis of structurally related compounds, such as Eupalinilide E, and established chemical derivatization techniques applied to similar natural products. These protocols are intended to serve as a foundational guide for research and development.

Introduction to this compound and its Therapeutic Potential

Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus. These compounds, including the structurally related Eupalinolide J and Eupalinolide O, have demonstrated significant biological activities, particularly in the realm of oncology. Research has shown that eupalinolides can induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways in cancer cells.[1][2][3] The therapeutic potential of this class of compounds is linked to their ability to interact with cellular targets, often through their α,β-unsaturated carbonyl moieties.[1]

This compound, as part of this promising family of natural products, is a valuable target for chemical synthesis and derivatization to explore its structure-activity relationships (SAR) and develop novel therapeutic agents.

Proposed Total Synthesis of this compound (Analogous to Eupalinilide E Synthesis)

The following is a proposed synthetic protocol for this compound, adapted from the reported total synthesis of Eupalinilide E.[4] Given the structural similarities, this pathway represents a plausible approach.

Retrosynthetic Analysis and Strategy

The proposed synthesis would likely follow a convergent approach, preparing two key building blocks that are then coupled and cyclized to form the core structure of this compound.

Experimental Protocol: Key Stages

Stage 1: Preparation of the Cyclopentene Carboxylic Acid Intermediate

-

Starting Material: (R)-(−)-carvone.

-

Step 1: Chlorohydrin Formation.

-

Dissolve (R)-(−)-carvone in an appropriate solvent system (e.g., acetone/water).

-

Add a chlorinating agent (e.g., N-chlorosuccinimide).

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Extract the product and purify by column chromatography.

-

-

Step 2: Tosylation.

-

Dissolve the resulting chlorohydrin in pyridine.

-

Cool to 0°C and add p-toluenesulfonyl chloride.

-

Allow the reaction to proceed to completion.

-

Work up the reaction and purify the O-tosylchlorohydrin.

-

-

Step 3: Tandem Favorskii Rearrangement–Elimination.

-

Treat the O-tosylchlorohydrin with a suitable base (e.g., sodium methoxide in methanol) to induce the rearrangement and elimination, yielding the cyclopentene carboxylic acid intermediate.[4]

-

Acidify the reaction mixture and extract the carboxylic acid.

-

-

Step 4: Conversion to Aldehyde.

-

Reduce the carboxylic acid to the corresponding alcohol using a reducing agent like LiAlH₄.

-

Oxidize the alcohol to the aldehyde using a mild oxidizing agent such as Dess-Martin periodinane.

-

Stage 2: Preparation of the Allylboronate Building Block

-

Starting Material: O-protected propargyl alcohol.

-

Synthesize the allylboronate reagent according to established procedures, which typically involve hydroboration of the corresponding allene or propargyl derivative.

Stage 3: Coupling and Macrolactonization

-

Tandem Allylboration–Lactonization:

-

Combine the aldehyde from Stage 1 and the allylboronate from Stage 2 in a suitable solvent (e.g., THF).

-

This key step couples the two fragments and forms the lactone ring in a single transformation.[4]

-

-

Ene-Cyclization:

-

Perform a sequential one-pot oxidation and ene-cyclization to construct the core of the eupalinolide skeleton.[4]

-

Stage 4: Final Functionalization Steps

-

Carry out the necessary functional group manipulations, such as hydroxylations, oxidations, and protecting group removal, to arrive at the final structure of this compound. This would likely involve a series of carefully planned steps to install the specific functionalities of this compound that differ from Eupalinilide E.

Proposed Synthetic Workflow Diagram

References

- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]

- 3. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric Total Synthesis of Eupalinilide E - ChemistryViews [chemistryviews.org]

Application Notes and Protocols: Eupalinolide K Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Various Eupalinolides, isolated from Eupatorium lindleyanum DC., have demonstrated significant anti-inflammatory, antioxidant, and anticancer properties.[1][2] These compounds have been shown to modulate key signaling pathways involved in cell proliferation, apoptosis, and metastasis, such as the ROS/ERK, Akt/p38 MAPK, and STAT3 pathways.[1][2][3][4] This document provides a detailed, though adapted, protocol for the extraction and purification of this compound, based on established methods for structurally similar compounds from the same plant source. Additionally, it summarizes relevant quantitative data and visualizes a potential signaling pathway.

Data Presentation

Table 1: Summary of Quantitative Data for Sesquiterpenoid Lactone Purification

| Parameter | Value/Range | Compound(s) | Source |

| Extraction | |||

| Plant Material | Aerial parts of Eupatorium lindleyanum DC. | Eupalinolide A, Eupalinolide B, 3β-Hydroxy-8β-[4′-hydroxytigloyloxy]-costunolide | [5] |

| Extraction Solvent | 95% Ethanol | Eupalinolide A, Eupalinolide B, 3β-Hydroxy-8β-[4′-hydroxytigloyloxy]-costunolide | [5] |

| Purification (HSCCC) | |||

| Two-phase Solvent System | n-hexane–ethyl acetate–methanol–water | Eupalinolide A, Eupalinolide B, 3β-Hydroxy-8β-[4′-hydroxytigloyloxy]-costunolide | [5] |

| Solvent System Ratio (v/v/v/v) | 1:4:2:3 | Eupalinolide A, Eupalinolide B, 3β-Hydroxy-8β-[4′-hydroxytigloyloxy]-costunolide | [5] |

| Stationary Phase | Upper phase | Eupalinolide A, Eupalinolide B, 3β-Hydroxy-8β-[4′-hydroxytigloyloxy]-costunolide | [5] |

| Mobile Phase | Lower phase | Eupalinolide A, Eupalinolide B, 3β-Hydroxy-8β-[4′-hydroxytigloyloxy]-costunolide | [5] |

| Flow Rate | 2.0 mL/min | Eupalinolide A, Eupalinolide B, 3β-Hydroxy-8β-[4′-hydroxytigloyloxy]-costunolide | [5] |

| Revolution Speed | 850 rpm | Eupalinolide A, Eupalinolide B, 3β-Hydroxy-8β-[4′-hydroxytigloyloxy]-costunolide | [5] |

| Detection Wavelength | 210 nm | Eupalinolide A, Eupalinolide B, 3β-Hydroxy-8β-[4′-hydroxytigloyloxy]-costunolide | [5] |

| Purity of Isolated Compounds | >95% | Eupalinolide A, Eupalinolide B, 3β-Hydroxy-8β-[4′-hydroxytigloyloxy]-costunolide | [5] |

Experimental Protocols

Extraction of Crude this compound

This protocol is adapted from the extraction of other sesquiterpenoid lactones from Eupatorium lindleyanum DC.[5]

Materials:

-

Dried and powdered aerial parts of Eupatorium lindleyanum DC.

-

95% Ethanol

-

Rotary evaporator

-

Filter paper

-

Beakers and flasks

Procedure:

-

Take a known quantity of the dried and powdered aerial parts of Eupatorium lindleyanum DC.

-

Macerate the plant material with 95% ethanol at room temperature. The solvent-to-solid ratio should be approximately 10:1 (v/w).

-

Allow the mixture to stand for 24 hours with occasional stirring.

-

Filter the extract through filter paper to separate the plant debris from the liquid extract.

-

Repeat the extraction process on the plant residue two more times to ensure complete extraction.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Store the crude extract at 4°C until further purification.

Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on the successful separation of Eupalinolide A and B and is expected to be effective for this compound due to their structural similarities.[5]

Materials:

-

Crude extract containing this compound

-

n-hexane

-

Ethyl acetate

-

Methanol

-

Deionized water

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

HPLC system for purity analysis

Procedure:

-

Preparation of the Two-Phase Solvent System:

-

Prepare a two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 1:4:2:3.[5]

-

Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

-

The upper phase will serve as the stationary phase, and the lower phase will be the mobile phase.[5]

-

-

HSCCC System Preparation:

-

Fill the HSCCC column entirely with the stationary phase (upper phase).

-

Set the revolution speed of the centrifuge to 850 rpm.[5]

-

Pump the mobile phase (lower phase) into the column at a flow rate of 2.0 mL/min until the system reaches hydrodynamic equilibrium, which is indicated by the emergence of the mobile phase from the column outlet.[5]

-

-

Sample Injection and Fractionation:

-

Dissolve a known amount of the crude extract in a small volume of the biphasic solvent system (1:1 mixture of upper and lower phases).

-

Inject the sample solution into the HSCCC column through the sample loop.

-

Continuously pump the mobile phase through the column at the set flow rate.

-

Monitor the effluent using a UV detector at a wavelength of 210 nm.[5]

-

Collect fractions based on the resulting chromatogram peaks.

-

-

Purity Analysis:

-

Analyze the collected fractions corresponding to the this compound peak for purity using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

-

Combine the fractions with a purity of >95%.

-

-

Final Product Preparation:

-

Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.

-

Store the purified compound in a cool, dry, and dark place.

-

Mandatory Visualization

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Potential Signaling Pathway of this compound

The following diagram illustrates a composite signaling pathway potentially modulated by this compound, based on the known mechanisms of other Eupalinolides.[1][2][3][4]

Caption: A potential signaling pathway for this compound's anticancer effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Cell Culture Treatment with Eupalinolide K

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolides are a class of sesquiterpene lactones extracted from plants of the Eupatorium genus. Various members of this family, such as Eupalinolide A, B, J, and O, have demonstrated significant anti-cancer activities in preclinical studies. These compounds have been shown to induce apoptosis, cell cycle arrest, and other forms of cell death in a variety of cancer cell lines. While specific research on Eupalinolide K is limited, a complex containing Eupalinolide I, J, and K has been shown to induce apoptosis and cell cycle arrest in MDA-MB-231 breast cancer cells, suggesting similar biological activities for this compound.[1]

These application notes provide a generalized protocol for the in vitro treatment of cancer cell lines with this compound, based on established methodologies for other Eupalinolides. The protocols outlined below are intended to serve as a starting point for researchers and can be adapted based on the specific cell line and experimental goals.

Mechanism of Action and Key Signaling Pathways

Eupalinolides exert their anti-cancer effects through the modulation of several key signaling pathways. While the specific pathways affected by this compound are yet to be fully elucidated, studies on other Eupalinolides suggest the involvement of:

-

Apoptosis Induction: Eupalinolides have been shown to induce apoptosis through both intrinsic and extrinsic pathways. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, disruption of the mitochondrial membrane potential (MMP), and activation of caspases.[2][3]

-

Cell Cycle Arrest: Treatment with Eupalinolides can lead to cell cycle arrest at various phases, such as G0/G1 or G2/M, thereby inhibiting cancer cell proliferation.[1][3][4]

-

Reactive Oxygen Species (ROS) Generation: Some Eupalinolides induce the production of ROS, which can trigger cellular stress and subsequent cell death pathways like apoptosis and ferroptosis.[2][4][5]

-

Modulation of Kinase Signaling: Eupalinolides have been found to modulate key cancer-related signaling pathways, including the Akt/p38 MAPK, STAT3, and AMPK/mTOR pathways, which are crucial for cell survival, proliferation, and metastasis.[1][2][6][7]

Experimental Protocols

The following are detailed protocols for investigating the in vitro effects of this compound on cancer cells.

Cell Culture and Reagents

-

Cell Lines: A variety of cancer cell lines can be used. Commonly used lines for testing Eupalinolides include:

-

Culture Media: Use the appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. For example, RPMI-1640 for A549 cells and DMEM for H1299 cells.[6]

-

This compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

Cell Viability and Proliferation Assays

These assays are crucial for determining the cytotoxic and anti-proliferative effects of this compound.

a) MTT/CCK-8 Assay:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[6]

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for different time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 1.5-4 hours at 37°C.[6]

-

If using MTT, dissolve the formazan crystals with 150 µL of DMSO.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 490 nm for MTT) using a microplate reader.[6]

b) Clonogenic Assay:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

Treat with this compound at various concentrations for 24 hours.

-

Replace the medium with fresh, drug-free medium and incubate for 1-2 weeks, allowing colonies to form.

-

Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Count the number of colonies (containing >50 cells).

Apoptosis Assays

These assays help to determine if this compound induces programmed cell death.

a) Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry:

-

Seed cells in a 6-well plate and treat with this compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells using a flow cytometer.

b) DAPI Staining for Nuclear Morphology:

-

Grow cells on coverslips in a 24-well plate and treat with this compound.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize with 0.1% Triton X-100.

-

Stain with DAPI (1 µg/mL) for 5 minutes.

-

Wash with PBS and mount the coverslips on microscope slides.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.[3]

c) Measurement of Mitochondrial Membrane Potential (MMP):

-

Treat cells with this compound as described above.

-

Incubate the cells with a fluorescent probe such as JC-1 or Rhodamine 123 according to the manufacturer's instructions.

-

Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 indicates a loss of MMP.[2]

Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle progression.

-

Treat cells with this compound for 24-48 hours.

-

Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[3]

Western Blot Analysis

This technique is used to investigate the effect of this compound on the expression of key proteins in signaling pathways.

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1][5]

-

Determine the protein concentration using a BCA assay.[1]

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[1]

-

Block the membrane with 5% non-fat milk or BSA for 1-2 hours.[1]

-

Incubate with primary antibodies overnight at 4°C. Relevant primary antibodies may include those against:

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing the quantitative data obtained from the experiments.

Table 1: IC50 Values of this compound on Various Cell Lines

| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| Cancer Cell Line 1 | |||

| Cancer Cell Line 2 | |||

| Normal Cell Line |

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution (48h treatment)

| Treatment | Apoptotic Cells (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (DMSO) | ||||

| This compound (X µM) | ||||

| This compound (Y µM) |

Table 3: Relative Protein Expression Changes Following this compound Treatment (48h)

| Protein | Fold Change vs. Control (X µM) | Fold Change vs. Control (Y µM) |

| Bax/Bcl-2 ratio | ||

| Cleaved Caspase-3 | ||

| p-Akt/Akt ratio | ||

| p-p38/p38 ratio |

Visualizations: Signaling Pathways and Workflows

Caption: Proposed signaling pathways of this compound in cancer cells.

Caption: General workflow for in vitro evaluation of this compound.

References

- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]